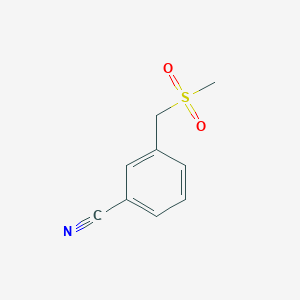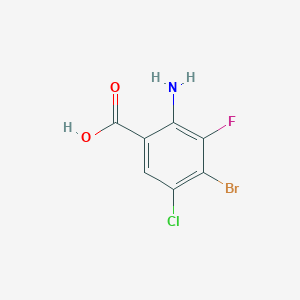![molecular formula C19H12F4N6OS B2488966 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863460-16-6](/img/structure/B2488966.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds are known for their biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,3]triazolo[4,5-d]pyrimidine core, a fluorophenyl group, a thioacetamide group, and a trifluoromethylphenyl group. The exact structure would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis of New Ring Systems
The compound is used in the synthesis of new ring systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues . This synthesis involves a three-step reaction sequence and an atom-economical, one-pot, three-step cascade process .
Antiproliferative Activities
Some derivatives of the compound have been tested for antiproliferative activities against five human cancer cell lines of gynecological . This suggests potential applications in cancer research and treatment.
Potential c-Met Kinase Inhibitors
Derivatives of the compound have been evaluated for their IC50 values against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Some of these derivatives exhibited excellent anti-tumor activity and superior c-Met kinase inhibition ability , indicating their potential as c-Met kinase inhibitors.
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is part of the compound, can be used as a template for designing new LSD1 inhibitors . This suggests potential applications in the development of new drugs for treating diseases related to LSD1.
Drug Screening
The compound is used in the prediction of anti-proliferation effect of 1,2,3-TPD . This study reveals key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .
USP28 Inhibitors
New [1,2,3]triazolo[4,5-d]pyrimidine derivatives of the compound have been synthesized and evaluated as potent USP28 inhibitors . Especially, compound 19 potently inhibited USP28, showing selectivity over USP7 and LSD1 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of molecules , which have been found to interact with various biological targets in previous studies . .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonding . The presence of the fluorophenyl and trifluoromethylphenyl groups may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of cancer cells , suggesting that this compound may also affect cell proliferation pathways.
Result of Action
Given the antiproliferative activities observed for similar compounds , it is possible that this compound may also exhibit antiproliferative effects.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6OS/c20-12-4-6-14(7-5-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHVLWIBKUKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
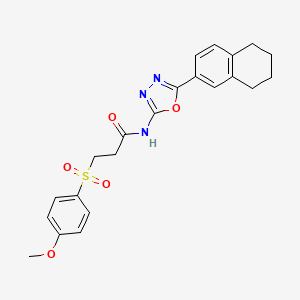
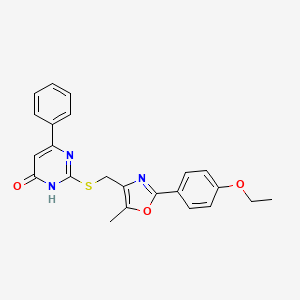
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

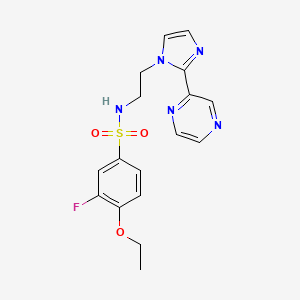

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)
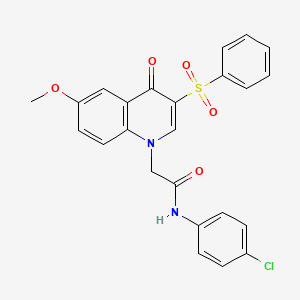
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
